
Oseltamivir Acid Hydrochloride
Overview
Description
Oseltamivir Acid Hydrochloride is a derivative of Oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu . Oseltamivir is marketed under the brand name Tamiflu and is known for its role in inhibiting the neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes the following key steps:
Protection and Functionalization: Shikimic acid undergoes protection of the hydroxyl groups and functionalization to introduce the necessary functional groups.
Cyclization and Amination: The protected intermediate is cyclized and then aminated to introduce the amino group.
Deprotection and Esterification: The protected groups are removed, and the compound is esterified to form Oseltamivir.
Hydrolysis and Salt Formation: Oseltamivir is hydrolyzed to form Oseltamivir Acid, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Efficient Catalysts: Use of efficient catalysts to speed up the reactions.
Optimized Reaction Conditions: Control of temperature, pressure, and pH to maximize yield and purity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Conversion of Oseltamivir to Oseltamivir Acid.
Esterification: Formation of esters from Oseltamivir Acid.
Salt Formation: Reaction with hydrochloric acid to form this compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed using water or aqueous acids.
Esterification: Involves alcohols and acid catalysts.
Salt Formation: Uses hydrochloric acid under controlled conditions.
Major Products:
Oseltamivir Acid: The primary product of hydrolysis.
This compound: The final product after salt formation.
Scientific Research Applications
Oseltamivir Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of analytical methods.
Biology: Studied for its interactions with viral proteins and its inhibitory effects on viral replication.
Medicine: Extensively researched for its efficacy in treating and preventing influenza.
Industry: Used in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Oseltamivir Acid Hydrochloride exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host . The molecular target is the active site of the neuraminidase enzyme, and the pathway involves the binding of Oseltamivir to this site, blocking its activity .
Comparison with Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor for treating influenza.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment.
Comparison:
Oseltamivir vs. Zanamivir: Oseltamivir is administered orally, while Zanamivir is inhaled.
Oseltamivir vs. Peramivir: Peramivir is administered intravenously and is used in more severe cases of influenza.
Oseltamivir vs. Laninamivir: Laninamivir has a longer duration of action, requiring fewer doses.
Oseltamivir Acid Hydrochloride stands out due to its oral bioavailability and widespread use in treating and preventing influenza, making it a crucial component in antiviral therapy .
Biological Activity
Oseltamivir acid hydrochloride, the active metabolite of oseltamivir phosphate (commonly known as Tamiflu), is a potent antiviral agent primarily used for the treatment and prevention of influenza A and B viruses. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and resistance patterns based on diverse research findings.
Oseltamivir functions as a neuraminidase inhibitor , targeting the neuraminidase enzyme on the surface of influenza viruses. By inhibiting this enzyme, oseltamivir prevents the cleavage of sialic acid residues on glycoproteins, which is crucial for the release of newly formed viral particles from infected cells. This inhibition reduces viral replication and spread, effectively lowering viral load in patients .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, metabolism, and elimination:
- Bioavailability : Over 80% following oral administration.
- Metabolism : Converted to oseltamivir carboxylate predominantly in the liver.
- Half-life :
- Oseltamivir: 1–3 hours
- Oseltamivir carboxylate: 6–10 hours
- Excretion : More than 90% eliminated via urine as the active metabolite .
Treatment Efficacy
Clinical trials have demonstrated that oseltamivir significantly reduces the duration and severity of influenza symptoms. For instance:
- In a study involving 629 subjects, treatment with oseltamivir reduced the median duration of illness by over 30% compared to placebo (P = .006) and improved overall health recovery time by 24-46 hours .
- The average duration of fever was notably shorter in treated patients, with a reduction from 39% to 21% within 24 hours post-treatment .
Prophylactic Use
Oseltamivir has also shown high efficacy in preventing influenza among close contacts of infected individuals:
- A study reported an 89% protective efficacy against clinical influenza for individuals exposed to infected cases (P<.001) and an 84% efficacy for households .
Resistance Patterns
Emergence of resistance to oseltamivir has been documented, particularly among specific populations. For example:
- A study monitoring oseltamivir resistance found that 3.56% of treated patients developed resistance post-treatment, with higher rates observed in younger children .
- Notably, mutations such as H275Y and R292K were identified in resistant strains, indicating a need for ongoing surveillance in clinical settings .
Summary Table: Key Pharmacological Data
Parameter | Value |
---|---|
Bioavailability | >80% |
Volume of Distribution | 23–26 liters |
Protein Binding | 42% (oseltamivir), 3% (active metabolite) |
Half-life | 1–3 hours (oseltamivir), 6–10 hours (carboxylate) |
Excretion | >90% via urine as active metabolite |
Case Studies
Several case studies highlight the effectiveness and safety profile of oseltamivir:
- Acute Influenza Treatment : A randomized controlled trial indicated that oseltamivir significantly reduced symptom severity and duration compared to placebo, with notable improvements in cough and myalgia durations .
- Household Prophylaxis : In families where one member was infected, those receiving prophylactic oseltamivir had a markedly lower incidence of developing influenza symptoms compared to those not receiving treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for oseltamivir acid hydrochloride, and how do they impact yield and scalability?
The synthesis of this compound involves chemoenzymatic methods and patented intermediates. A key approach utilizes toluene dioxygenase-mediated dihydroxylation of ethyl benzoate, followed by hetero-Diels-Alder cycloaddition and acetamido functionalization, achieving formal synthesis in ten steps . Patent data highlight improvements in preparation technologies, such as intermediates like oseltamivir acid methyl ester hydrochloride, which is enzymatically converted to the active metabolite via carboxyl esterase 1 (CES1) . Scalability challenges arise from stereochemical control and purification of intermediates.
Q. How is this compound metabolized in vitro, and what methodologies are used to study CES1-mediated conversion?
Oseltamivir acid methyl ester hydrochloride, a prodrug, is hydrolyzed by CES1 in liver microsomes or plasma. Researchers use LC-MS/MS to quantify metabolites, with isotopic standards (e.g., deuterated oseltamivir acid) ensuring accuracy in kinetic assays . In vitro studies often employ recombinant CES1 enzymes or hepatocyte models to measure conversion rates, with adjustments for pH and co-factors (e.g., calcium) to mimic physiological conditions .
Q. What analytical methods are recommended for quantifying this compound and its impurities?
Stability-indicating HPLC with UV detection is widely used, as validated in degradation studies (e.g., alkaline conditions at 80°C). Pharmacopeial methods specify column parameters (C18, 5 µm) and mobile phases (phosphate buffer:acetonitrile, 85:15 v/v) to separate oseltamivir acid from degradation products like cyclohexenyl derivatives . Mass spectrometry with deuterated internal standards (e.g., oseltamivir-d3 acid) improves sensitivity for low-concentration pharmacokinetic samples .
Advanced Research Questions
Q. How do degradation kinetics of this compound vary under alkaline vs. acidic conditions, and what kinetic models apply?
Alkaline degradation follows pseudo-first-order kinetics, with rate constants increasing exponentially above pH 9.0. A validated HPLC method revealed a degradation half-life of 8.2 hours at pH 12 and 80°C, producing valine and cyclohexene byproducts . Acidic conditions (pH < 3) show slower degradation, dominated by hydrolysis of the ester moiety. Arrhenius plots are used to predict shelf-life under storage conditions .
Q. What experimental strategies resolve contradictions in CES1 activity across in vitro and in vivo models?
Discrepancies arise from interspecies CES1 variability (e.g., human vs. rodent isoforms) and matrix effects (plasma vs. tissue homogenates). To address this:
- Use species-specific recombinant CES1 in kinetic assays .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data .
- Validate findings with deuterated tracers (e.g., [²H₅]-oseltamivir hydrochloride) in humanized mouse models .
Q. How can isotopic labeling techniques improve tracking of this compound in metabolic flux studies?
Deuterated analogs (e.g., [¹³C,²H₃]-oseltamivir acid) enable precise quantification of metabolite distribution via LC-MS/MS. Stable isotopes mitigate matrix interference in complex biological samples, such as blood spots or hepatocyte lysates . For enzyme mechanism studies, ¹⁸O-labeled water combined with MS/MS fragmentation identifies hydrolysis sites .
Q. What methodologies characterize impurities in this compound batches, and how are they controlled?
Impurity profiling employs HPLC-UV/HRMS to detect diastereomers (e.g., (3R,4S,5R)-oseltamivir hydrochloride) and synthesis byproducts. Limits for specified impurities (e.g., ≤0.15% for any single unknown) follow ICH guidelines . Accelerated stability studies (40°C/75% RH for 6 months) correlate impurity formation with storage conditions .
Q. How do structural modifications of this compound impact neuraminidase binding affinity?
Molecular docking and surface plasmon resonance (SPR) assays compare analogs. Modifications at the C4 acetamido group reduce binding to H1N1 neuraminidase (ΔΔG > 2 kcal/mol), while ester-to-acid conversion enhances potency (IC₅₀ shift from 1.2 nM to 0.3 nM) . X-ray crystallography of enzyme-inhibitor complexes identifies critical hydrogen bonds with Arg152 and Glu119 .
Q. What clinical pharmacokinetic challenges arise when co-administering this compound with other antivirals?
Drug-drug interaction studies use human liver microsomes to assess CES1 inhibition. For example, baloxavir acid co-administration alters oseltamivir’s AUC₀–last due to delayed absorption, requiring adjusted sampling times in terminal phases . Population pharmacokinetic models incorporate covariates like renal function and age to optimize dosing .
Q. How can chemoenzymatic synthesis routes be optimized for greener production of this compound?
Biocatalytic steps (e.g., dioxygenase-mediated dihydroxylation) reduce reliance on chiral auxiliaries. Solvent screening (e.g., switch from THF to cyclopentyl methyl ether) improves E-factors by 30%. Continuous flow reactors enhance diastereomeric excess (de > 98%) and throughput .
Properties
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.